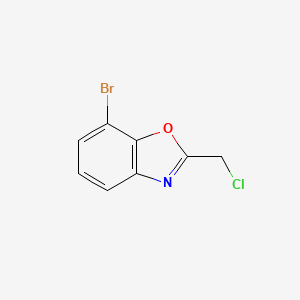
2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde” is a chemical compound that contains a bromine atom and a pyrazolyl group attached to a benzaldehyde . It’s related to other compounds like “Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” and “4-(1H-Pyrazol-1-yl)benzaldehyde” which have similar structures .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from related compounds. For instance, “Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” has a molecular weight of 219.04 and a molecular formula of C6H7BrN2O2 . The compound “4-(1H-Pyrazol-1-yl)benzaldehyde” has a molecular weight of 172.18 .Applications De Recherche Scientifique
B-PB is used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other organic compounds. It has also been used in the synthesis of heterocyclic compounds, such as quinolines and pyrroles. Additionally, B-PB has been used in the synthesis of dyes and pigments, as well as in the development of new materials for optical applications.
Mécanisme D'action
Target of Action
Compounds of the pyrazole series are known to exhibit a wide range of pharmacological properties , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it’s likely that this compound could influence multiple pathways.
Result of Action
Based on the known activities of similar pyrazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Avantages Et Limitations Des Expériences En Laboratoire
The use of B-PB in laboratory experiments has several advantages. B-PB is relatively inexpensive and is readily available from chemical suppliers. Additionally, it is a versatile compound that can be used in a variety of synthesis reactions. However, there are some limitations to the use of B-PB in laboratory experiments. It is highly reactive and can be difficult to handle, and it is also toxic and should be handled with caution.
Orientations Futures
The potential uses of B-PB are still being explored. Future research may focus on the use of B-PB in the synthesis of new compounds, such as pharmaceuticals, polymers, and other organic compounds. Additionally, further research may explore the biochemical and physiological effects of B-PB, as well as its potential anti-inflammatory and anticancer properties. Finally, research may also focus on the development of new methods for the synthesis of B-PB.
Méthodes De Synthèse
B-PB can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-bromobenzaldehyde and 1H-pyrazol-1-ylmagnesium bromide. This reaction is conducted in anhydrous dimethylformamide (DMF) at room temperature. The reaction proceeds in two steps: first, the magnesium bromide reacts with the bromobenzaldehyde to form a magnesium benzyl bromide. This intermediate then reacts with the 1H-pyrazol-1-ylmagnesium bromide to form the desired B-PB product.
Propriétés
IUPAC Name |
2-bromo-4-pyrazol-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXMYWWKFSWSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

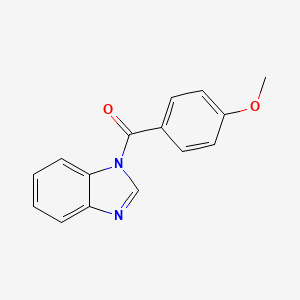
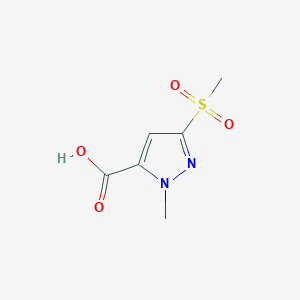
![tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B6616957.png)


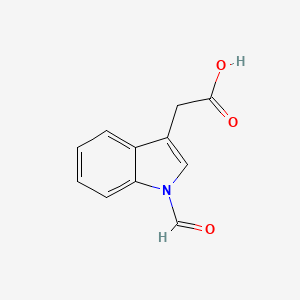

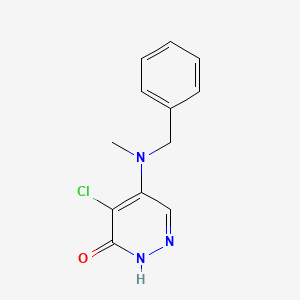
![1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B6617002.png)
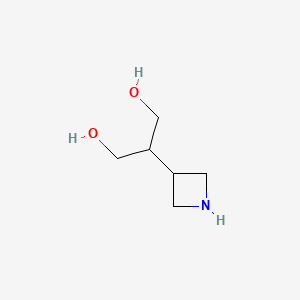
![4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride](/img/structure/B6617017.png)
![tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate](/img/structure/B6617027.png)

